molecular formula C16H12N4O B10929839 7-[(E)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-[(E)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B10929839
M. Wt: 276.29 g/mol
InChI Key: UREZKDMCGZKCHE-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a cyanide group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 4-methoxyphenyl group through a Heck reaction. The final step involves the addition of the cyanide group using a nucleophilic substitution reaction under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include palladium catalysts for the Heck reaction and cyanide salts for the nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanide group to an amine.

    Substitution: The cyanide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The cyanide group plays a crucial role in its reactivity, enabling it to form strong bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL AMINE
  • 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL METHYL
  • 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL HYDROXY

Uniqueness

The presence of the cyanide group in 7-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE distinguishes it from similar compounds, providing unique reactivity and potential applications. This functional group allows for specific interactions with biological targets and enhances its utility in synthetic chemistry.

Properties

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

7-[(E)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C16H12N4O/c1-21-15-6-3-12(4-7-15)2-5-14-8-9-18-16-13(10-17)11-19-20(14)16/h2-9,11H,1H3/b5-2+

InChI Key

UREZKDMCGZKCHE-GORDUTHDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=NC3=C(C=NN23)C#N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.